![molecular formula C9H18N2O4 B068470 Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl CAS No. 194092-89-2](/img/structure/B68470.png)
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl, also known as t-Boc-L-aspartic acid 4-methoxyanilide, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of carbamates, which are widely used in organic synthesis and as intermediates in the production of pharmaceuticals. Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl is a white solid that is soluble in organic solvents such as methanol and chloroform.
Mecanismo De Acción
The mechanism of action of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl is not well understood. However, it is believed that this compound can act as a prodrug, which is converted into an active compound in vivo. The active compound may then exert its biological activity by binding to a specific target, such as an enzyme or receptor.
Biochemical and Physiological Effects
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of aspartyl proteases, which are enzymes that play a role in the degradation of proteins. Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the use of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in scientific research. One potential direction is the development of new peptidomimetics that can mimic the structure and function of natural peptides. Another potential direction is the use of this compound as a building block in the synthesis of novel bioactive compounds. Additionally, the potential therapeutic applications of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in the treatment of various diseases, such as cancer and inflammation, warrant further investigation.
Métodos De Síntesis
The synthesis of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl involves the reaction of Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethylrtic acid with 4-methoxyaniline. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has been widely used in scientific research as a building block in the synthesis of peptides and peptidomimetics. Peptides are important biomolecules that play a crucial role in many biological processes, including cell signaling, enzyme catalysis, and immune response. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides and have been used as potential drug candidates.
Propiedades
Número CAS |
194092-89-2 |
|---|---|
Nombre del producto |
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl |
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(methoxyamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-6(7(12)11-14-5)10-8(13)15-9(2,3)4/h6H,1-5H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clave InChI |
ZHTIXJUOUJKRRR-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)NOC)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NOC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NOC)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




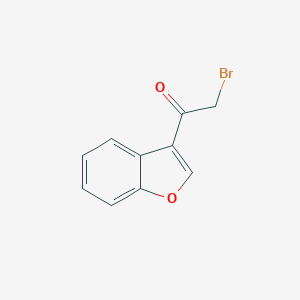
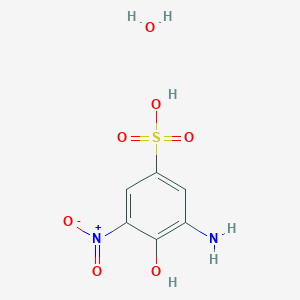


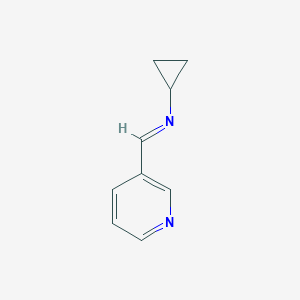
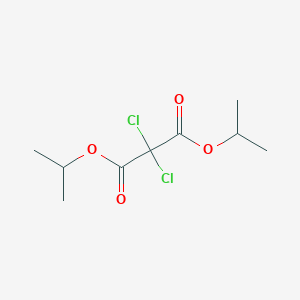

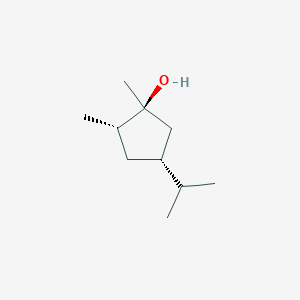
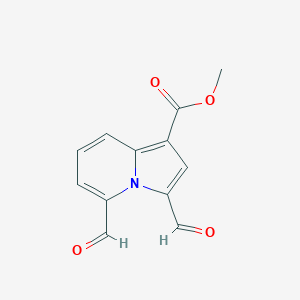
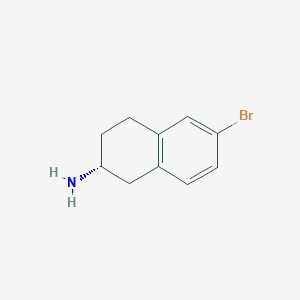
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)

